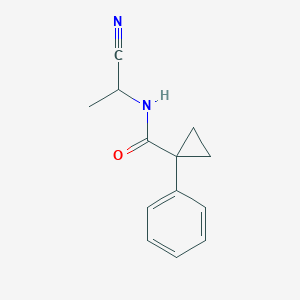
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-amino-3-nitrobenzoic acid, which is an important organic synthesis intermediate used in the preparation of various medicines, agricultural chemicals, and functional materials .
Synthesis Analysis
The synthesis of 2-amino-3-nitrobenzoic acid involves performing a Curtius rearrangement reaction on 3-nitrophthalic acid as a raw material . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving 2-amino-3-nitrobenzoic acid could include its reaction with thiosemicarbazide to form various derivatives . The specific reactions involving “2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” would depend on the conditions and reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 2-amino-3-nitrobenzoic acid has a molecular weight of 200.58 .Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis of Antihypertensive Agents: The compound is used in the synthesis of various derivatives showing antihypertensive α-blocking activity. For example, thiosemicarbazides, triazoles, and Schiff bases derived from related compounds have demonstrated good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).
Synthesis in Cancer Research
- Cytotoxicity Against Cancer Cells: Compounds synthesized from structures similar to 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Synthesis of Biologically Active Derivatives
- Biologically Active Derivatives: The reaction of related compounds, like 2-amino-N-arylbenzamidines, with various aldehydes has led to the creation of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives. These derivatives are prospective for various biological activities (Abdel-latif et al., 2011).
Applications in Polyimide Synthesis
- Synthesis of Novel Polyimides: A related compound, N-(4-hydroxy phenyl)-4-nitrobenzamide, was used as a precursor in synthesizing novel polyimides with sulfone, ether, and amide structures, demonstrating significant industrial potential (Mehdipour-Ataei et al., 2004).
Antileishmanial Activity
- Anti-Leishmanial Drug Development: Novel nitroaromatic compounds synthesized from structures similar to the subject compound have been evaluated for anti-leishmanial activity. One such compound showed inhibition activity comparable to reference drugs, indicating potential as an anti-leishmanicidal drug (Dias et al., 2015).
Future Directions
Properties
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQKAHGFSJYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)


![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)


![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
